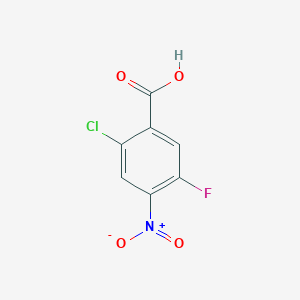

2-Chloro-5-fluoro-4-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-fluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3ClFNO4 . It is used as a pharmaceutical intermediate .

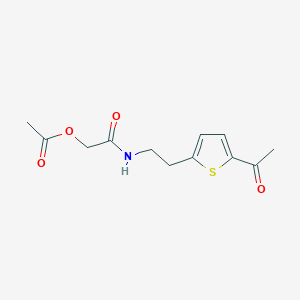

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chloro, fluoro, and nitro group, and a carboxylic acid group . The average mass of the molecule is 219.554 Da .Physical and Chemical Properties Analysis

This compound has a melting point of 146-150°C and a predicted boiling point of 364.2±42.0°C . It has a predicted density of 1.689±0.06 g/cm3 . It is soluble in methanol and is typically stored in a dry room at room temperature .Scientific Research Applications

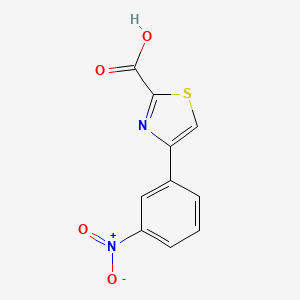

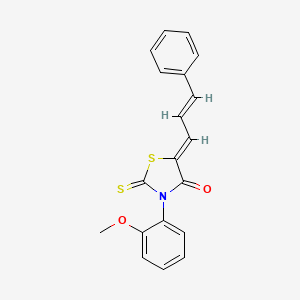

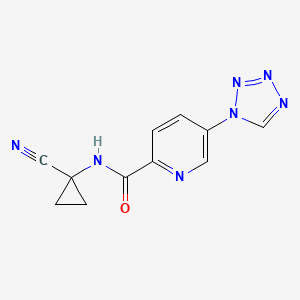

Synthesis of Heterocyclic Compounds

2-Chloro-5-fluoro-4-nitrobenzoic acid serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in drug development and material science. For example, its derivative, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been identified as a multireactive building block that facilitates the solid-phase synthesis of diverse heterocyclic scaffolds, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These compounds have significant importance in current drug discovery due to their broad spectrum of biological activities (Křupková et al., 2013).

Advancements in Crystal Engineering

Another fascinating application of this compound is in the field of crystal engineering. The study of molecular salts and cocrystals containing this compound has provided insights into the role of halogen bonds in crystal stabilization. For instance, a series of molecular salts synthesized through a crystal engineering approach demonstrated the occurrence of weak halogen bonds alongside strong hydrogen bonds, emphasizing the compound's utility in designing new materials with desired properties (Oruganti et al., 2017).

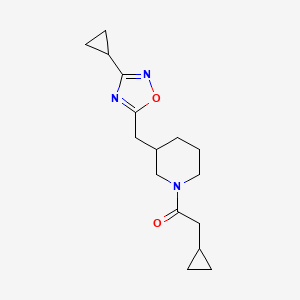

Drug Development and Molecular Modeling

The chemical has also been explored in drug development, particularly in the design of novel therapies for immune deficiency diseases. Its ability to form stable co-crystals with other pharmaceutical agents, like nicotinamide, showcases its potential in enhancing the stability and efficacy of therapeutic compounds. Such co-crystals exhibit higher melting points than either of the pure components, suggesting an increased thermal stability which is advantageous for pharmaceutical applications (Lemmerer et al., 2010).

Environmental and Material Sciences

In environmental science, the solubility characteristics of this compound in various organic solvents have been modeled to understand its behavior in different media. This information is critical for the environmental risk assessment of chemical compounds and their potential impact on ecosystems (Stovall et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various enzymes and proteins within the cell .

Mode of Action

It’s possible that the compound may interact with its targets through covalent bonding, given the presence of a nitro group and a carboxylic acid group in its structure .

Biochemical Pathways

Nitrobenzoic acid derivatives are often involved in redox reactions and can participate in various biochemical pathways .

Pharmacokinetics

The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Nitrobenzoic acid derivatives can potentially cause oxidative stress and other cellular changes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-5-fluoro-4-nitrobenzoic acid . For instance, the compound’s solubility and stability could be affected by the pH of the environment .

Biochemical Analysis

Biochemical Properties

It is known that nitrobenzoic acid derivatives can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

It is known that nitrobenzoic acid derivatives can cause skin and eye irritation, and may also cause respiratory irritation . These effects suggest that 2-Chloro-5-fluoro-4-nitrobenzoic acid could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that nitrobenzoic acid derivatives can participate in free radical reactions . In these reactions, a hydrogen atom is removed from the benzylic position, resulting in the formation of a radical . This suggests that this compound could potentially interact with biomolecules through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that nitrobenzoic acid derivatives can undergo various reactions over time

Dosage Effects in Animal Models

It is known that nitrobenzoic acid derivatives can cause skin and eye irritation, and may also cause respiratory irritation . These effects suggest that high doses of this compound could potentially have toxic or adverse effects.

Metabolic Pathways

It is known that nitrobenzoic acid derivatives can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions suggest that this compound could potentially interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that nitrobenzoic acid derivatives are polar compounds , which suggests that they could potentially interact with various transporters or binding proteins, and could potentially affect their localization or accumulation.

Subcellular Localization

It is known that nitrobenzoic acid derivatives are polar compounds , which suggests that they could potentially be directed to specific compartments or organelles based on their polarity.

Properties

IUPAC Name |

2-chloro-5-fluoro-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUZKEKXMXCKHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[[2-(adamantane-1-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2592796.png)

![7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2592797.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2592798.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592800.png)

![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one](/img/structure/B2592813.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2592817.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2592818.png)